Potassium isolespedezate

Description

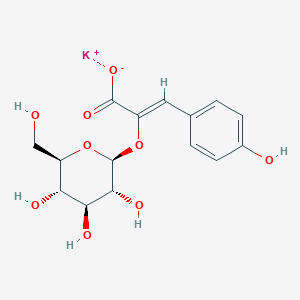

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H17KO9 |

|---|---|

Molecular Weight |

380.39 g/mol |

IUPAC Name |

potassium;(Z)-3-(4-hydroxyphenyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyprop-2-enoate |

InChI |

InChI=1S/C15H18O9.K/c16-6-10-11(18)12(19)13(20)15(24-10)23-9(14(21)22)5-7-1-3-8(17)4-2-7;/h1-5,10-13,15-20H,6H2,(H,21,22);/q;+1/p-1/b9-5-;/t10-,11-,12+,13-,15-;/m1./s1 |

InChI Key |

BWZRBEWYICIJHU-FNVNLAAPSA-M |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/C(=O)[O-])\O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.[K+] |

Canonical SMILES |

C1=CC(=CC=C1C=C(C(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)O.[K+] |

Synonyms |

isolespedezic acid potassium isolespedezate |

Origin of Product |

United States |

Occurrence, Isolation, and Biosynthetic Considerations

Natural Sources of Potassium Isolespedezate in Leguminous Plants

This compound has been identified as a key leaf-opening factor in several species of the Fabaceae family. Its presence and function are intrinsically linked to the plant's ability to modulate leaf orientation, a process controlled by an internal biological clock.

Lespedeza cuneata, commonly known as sericea lespedeza or Chinese bush clover, is a primary and well-documented source of this compound and its isomer, potassium lespedezate. ovid.com These compounds function as leaf-opening substances, actively promoting the unfurling of leaflets during the day. Their activity is counteracted by a leaf-closing factor also present in the plant, identified as potassium D-idarate. ovid.com The nyctinastic movement in Lespedeza cuneata is regulated by the competitive interaction and changing balance between these opposing factors. ovid.com The concentration of the leaf-opening factors, including this compound, decreases in the evening, contributing to the closing of the leaves. ovid.com

This compound has also been identified as a leaf-opening factor in Cassia mimosoides. oup.com Its role in this species is consistent with its function in Lespedeza cuneata, where it is involved in the chemical signaling cascade that governs the opening of leaves. Research has shown that a fluorescently labeled version of this compound specifically binds to motor cells in the pulvini of Cassia plants, confirming these cells as the target for its bioactivity. oup.com Furthermore, studies have identified specific proteins of 210 and 180 kDa in the membrane fraction of Cassia pulvini that bind to this leaf-opening factor, suggesting they are potential receptors. oup.comresearchgate.net

While the role of this compound in Cassia mimosoides is established, its presence and function in Cassia obtusifolia (sicklepod) are not explicitly documented in the available scientific literature. Cassia obtusifolia is known to exhibit nyctinastic movements, with its leaflets folding upwards at night or on cloudy days. researchgate.net This physiological response implies the presence of a chemical control system involving leaf-movement factors; however, the specific identity of the leaf-opening substance in this particular species has not been confirmed as this compound in the reviewed sources.

Isolation Methodologies for Plant-Derived Leaf-Opening Factors

The isolation of polar, water-soluble compounds like this compound from plant material involves a multi-step process designed to separate the target molecule from a complex mixture of other phytochemicals. While a specific, detailed protocol for this compound is not extensively published, a general methodology can be outlined based on standard techniques for the extraction and purification of plant-derived natural products. nih.govnih.gov

The process typically begins with the extraction of fresh or dried plant material (leaves and stems) using a polar solvent, such as methanol or ethanol, to efficiently solubilize the glycosidic compounds. nih.gov The resulting crude extract is then concentrated and subjected to solvent partitioning, for example, between water and n-butanol, to separate compounds based on their polarity. The more polar leaf-movement factors would preferentially partition into the aqueous or butanol layers.

Further purification is achieved through various chromatographic techniques. Column chromatography using stationary phases like silica gel, alumina, or polyamide is a common method for the initial fractionation of the extract. nih.gov Subsequent purification steps often employ more advanced methods such as High-Performance Liquid Chromatography (HPLC), which allows for high-resolution separation and isolation of the pure compound. oup.com The identity and purity of the isolated this compound are then confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Speculated Biosynthetic Pathways of this compound in Planta

The biosynthesis of this compound involves the convergence of pathways from primary and secondary metabolism to assemble its distinct aglycone and sugar components.

The structure of this compound features a glucose molecule attached to an aglycone via an enol-glucosidic bond, a specific type of O-glycosidic linkage. The formation of such glycosidic bonds in plants is catalyzed by a large family of enzymes known as UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar moiety, typically from an activated sugar nucleotide like UDP-glucose, to a specific acceptor molecule (the aglycone).

The precise UGT responsible for the synthesis of this compound has not been identified. However, the general mechanism would involve the enzymatic transfer of a glucose molecule from UDP-glucose to a hydroxyl group of the enol form of the aglycone precursor. The formation of this bond is a critical step, as it not only attaches the sugar but also stabilizes the enol structure.

The biosynthetic pathway of the aglycone portion of this compound is thought to originate from primary metabolic pathways that produce aromatic compounds, such as the shikimate pathway. This pathway generates aromatic amino acids like phenylalanine and tyrosine, which serve as precursors for a vast array of plant secondary metabolites, including the phenolic structure of the aglycone.

A key aspect of the metabolic regulation of this compound's activity involves its enzymatic hydrolysis. In nyctinastic plants, the concentration of glycoside-type leaf-movement factors changes throughout the day. Specifically, the activity of β-glucosidase enzymes is thought to be regulated by the plant's biological clock. ovid.comjetir.org This enzyme cleaves the enol-glucosidic bond of this compound, releasing the glucose and the aglycone. The resulting aglycone is biologically inactive. jetir.org This hydrolytic deactivation is a crucial mechanism for reducing the concentration of the leaf-opening factor in the evening, thus allowing the leaf-closing factor to predominate and induce the closing of the leaves. Therefore, the aglycone of this compound is a significant related metabolite in this physiological process.

Chemical Synthesis and Analog Development

Strategies for Biomimetic Synthesis of Potassium Isolespedezate

The synthesis of this compound is complicated by the challenge of forming its characteristic enol-glycosidic linkage. Initial methods were indirect and inefficient, prompting the development of more direct, biomimetic approaches that mimic the proposed biosynthetic pathway. oup.comoup.com

Early synthetic strategies for this compound and its analogs were indirect due to the difficulty in directly forming the enol-glycosidic bond. oup.comoup.com This conventional route involved a two-step process: an initial glycosidation followed by an oxidative olefination step. oup.com While this method could produce the desired compound, it suffered from significant inefficiency. oup.com A major challenge associated with this route was the purification process, particularly the separation of the final product from excess 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), the oxidizing agent used. oup.com This separation problem became especially pronounced during large-scale synthesis, limiting the practical production of the substantial quantities of this compound required for developing molecular probes. oup.com

To overcome the limitations of indirect methods, researchers developed a more efficient, biomimetic synthesis based on the direct formation of the enol-glycosidic linkage. oup.com This approach is inspired by the presumed natural biosynthetic pathway, which likely involves a direct enzymatic glycosylation catalyzed by a glucosyltransferase. oup.com The chemical strategy involves the coupling of the aglycon with an activated glucose derivative. oup.com

In a key development, the direct coupling of the aglycon (3-((4-hydroxyphenyl)amino)pyruvic acid) and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide was achieved using potassium tert-butoxide (t-BuOK) as a base. oup.com This reaction successfully produced the desired enol-glucoside in a 31% yield. oup.com Notably, this method yielded exclusively the Z-isomer, with no formation of the corresponding α-isomer, C-glycosylated products, or E-isomer, likely because the thermodynamically stable Z-enolate is predominant under these reaction conditions. oup.com This direct route is significantly more efficient, avoiding the problematic oxidative olefination step and facilitating the large-scale preparation of this compound and its analogs for further biological investigation. oup.comoup.com

Design and Synthesis of Functionalized Molecular Probes

To investigate the mechanism of action of this compound, various functionalized molecular probes have been designed and synthesized. These probes incorporate reporter tags such as biotin (B1667282), fluorophores, photo-reactive groups, and epitope tags (FLAG-tags) to enable cellular tracing, target protein identification, and purification.

Fluorescently labeled and biotinylated probes have been instrumental in identifying the target cells of this compound. usp.br Probes were synthesized by attaching fluorescent moieties, such as fluorescein (B123965) isothiocyanate (FITC), or biotin to the core structure of this compound. usp.brthermofisher.comthermofisher.com Structure-activity relationship studies guided the design, indicating that modifications to the glucose moiety were well-tolerated without significant loss of biological activity. usp.br

An NBD-type fluorescent probe showed leaf-opening activity at a concentration of 5x10⁻⁶ M, which was about one-fifth as potent as the natural compound. researchgate.net The application of these probes to plant tissues revealed that they specifically accumulate in the motor cells within the pulvini, the small organs at the base of leaves responsible for movement. usp.br This specific labeling demonstrated that motor cells are the direct target of this compound. usp.brrsc.org

Photoaffinity labeling is a powerful technique used to identify specific ligand-receptor interactions by forming a covalent bond upon photoactivation. nii.ac.jpnih.gov Biologically active photoaffinity probes based on the structure of this compound were synthesized for this purpose. nii.ac.jp These probes typically feature a photo-reactive group, such as a diazirine, and a reporter tag, like biotin, for subsequent detection. usp.brnii.ac.jp

A synthesized biotinylated photoaffinity probe was shown to be biologically active, inducing leaf-opening movement in Cassia mimosoides at a concentration of 1 x 10⁻⁴ M. usp.brnii.ac.jp When this probe was incubated with a crude membrane fraction prepared from motor cells and irradiated with UV light, it specifically cross-linked to two target proteins with molecular weights of 210 kDa and 180 kDa. nii.ac.jp The specificity of this binding was confirmed through competition experiments, where the presence of excess unlabeled this compound prevented the probe from binding to these proteins. nii.ac.jp These proteins were not detected in leaf cells that lack motor cells, further confirming their role as specific membrane-bound targets of this compound. nii.ac.jp

To overcome the challenges of purifying and identifying low-abundance target proteins from small amounts of cellular material, a stepwise FLAG-tagging strategy was developed. rsc.orgrsc.org This advanced method combines photoaffinity labeling with bio-orthogonal click chemistry. rsc.orgresearchgate.net First, a photoaffinity probe containing an iodoacetamide (B48618) group and an azide (B81097) moiety is used to covalently label the target protein within the cell lysate. researchgate.net

Following the labeling, a FLAG-tag unit is introduced via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". rsc.orgresearchgate.net To enhance binding affinity for purification, a 3xFLAG tag was utilized. rsc.org This tagged protein can then be specifically immunoprecipitated using anti-FLAG antibodies, allowing for highly efficient purification even from complex mixtures and small cell quantities (as few as 1 x 10⁵ cells). rsc.orgresearchgate.net Using this powerful strategy, an 83 kDa cytosolic protein was purified and identified as MetE (5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase), a cytosolic target protein of this compound. rsc.orgrsc.orgresearchgate.net

Molecular and Cellular Mechanisms of Nyctinastic Action

Cellular Localization of Potassium Isolespedezate Action

The specific site of action for this compound is essential to understanding its function. Research has pinpointed its activity to specific cells within the pulvinus, the joint-like structure at the base of a leaf or leaflet that drives movement. nih.govoup.com

Nyctinastic leaf movement is accomplished through the differential swelling and shrinking of motor cells within the pulvinus. oup.com These motor cells are categorized into extensors, which expand to open the leaf, and flexors, which swell to close it. usp.br

To pinpoint the target of this compound, a leaf-opening factor from Cassia mimosoides, scientists synthesized a biologically active, fluorescence-labeled probe derived from the compound. oup.com When this probe was applied to the plant tissues, it specifically accumulated in the motor cells of the pulvinus. oup.com This direct visual evidence confirmed that the pulvinar motor cells are the primary target sites for this compound's action, initiating the cascade of events that leads to leaf opening. oup.com

An intriguing aspect of leaf movement factors is their high degree of specificity. The bioactivity of this compound appears to be restricted to the genus of the plant from which it is isolated. researchgate.net

Studies using the fluorescence-labeled probe of this compound demonstrated this genus specificity. While the probe clearly labeled the motor cells of Cassia, it failed to bind to the motor cells of plants from other nyctinastic genera, including Phyllanthus urinaria, Albizia julibrissin, and Mimosa pudica. oup.com This indicates that the molecular receptors for these bioactive substances are distinct among different plant genera, suggesting a divergent evolutionary path for the chemical control of nyctinasty. usp.br

Table 1: Genus Specificity of a this compound-Derived Probe

| Plant Genus | Binding to Motor Cells | Bioactivity |

| Cassia | Yes | Active |

| Phyllanthus | No | Not Active |

| Albizia | No | Not Active |

| Mimosa | No | Not Active |

This table illustrates the genus-specific binding of a fluorescent probe derived from this compound, a leaf-opening factor isolated from Cassia mimosoides. Data sourced from Sugimoto et al. (2001, 2002) as cited in Ueda (2006). oup.com

Ion Flux Regulation in Motor Cells

The physical movement of the leaves is a direct consequence of changes in cell volume and turgor pressure within the pulvinar motor cells. researchgate.net This process is fundamentally governed by the controlled movement of ions across the cell membranes. nih.gov

Turgor pressure, the force exerted by water against a plant cell wall, is the driving force behind leaf movement. myplantin.comwikipedia.org This pressure is regulated by osmosis, the movement of water across a semipermeable membrane to an area of higher solute concentration. quora.com In the pulvinar motor cells, the primary solute involved in regulating turgor is the potassium ion (K⁺). oup.comwikipedia.org

During leaf opening, a massive influx of potassium ions into the extensor motor cells increases their internal solute concentration. quora.comagweb.com This causes water to rush into the cells, increasing their turgor pressure and causing them to swell, thereby opening the leaf. oup.comnumberanalytics.com Conversely, during leaf closing, potassium ions flow out of the extensor cells, decreasing their turgor and causing them to shrink. nih.gov This entire process is mediated by specialized protein structures in the cell membrane known as potassium ion channels. nih.govnih.gov

Given that this compound is a leaf-opening factor that targets motor cells, and that leaf opening is driven by potassium ion influx, it is proposed that the compound's primary mechanism involves the modulation of these ion channels. oup.comusp.br

The prevailing hypothesis is that this compound binds to a specific receptor on the surface of the extensor motor cell. usp.br This binding event is thought to trigger a signal transduction cascade that ultimately activates potassium ion channels. oup.comnih.gov The opening of these channels facilitates the influx of K⁺ ions, leading to the increase in turgor pressure required for leaf opening. While the direct modulation of a specific potassium channel by this compound is an active area of research, the specific binding to motor cells and the known role of ion fluxes strongly support this proposed link. oup.comusp.br

Identification and Characterization of Target Proteins

To fully understand the mechanism of action, it is crucial to identify the specific proteins that this compound binds to. Using advanced biochemical techniques, researchers have successfully identified several target proteins.

Photoaffinity labeling, a technique that uses a light-activated probe to create a covalent bond with its target, has been instrumental. usp.br A biologically active photoaffinity probe derived from this compound was synthesized to identify its binding partners in the membrane fraction of Cassia pulvini. oup.comusp.br These experiments successfully identified two specific membrane-bound proteins with molecular weights of 210 kDa and 180 kDa. oup.com These proteins are considered strong candidates for the primary receptors that perceive the this compound signal at the cell surface. oup.com

Further research employing a stepwise FLAG-tagging strategy identified an additional cytosolic target protein. researchgate.netnih.govrsc.org This method led to the isolation and identification of an 83 kDa protein from the cytoplasm of motor cells, which was identified as MetE, or cobalamin-independent methionine synthase (5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase). researchgate.netnih.gov The binding to this protein was shown to be specific and correlated with the leaf-opening activity of this compound. rsc.org

Table 2: Identified Target Proteins for this compound in Cassia

| Protein | Molecular Weight (kDa) | Cellular Location | Identification Method |

| Unnamed Protein | 210 | Membrane Fraction | Photoaffinity Labeling |

| Unnamed Protein | 180 | Membrane Fraction | Photoaffinity Labeling |

| MetE | 83 | Cytosol | Stepwise FLAG-tagging |

This table summarizes the proteins identified as binding targets for this compound or its derivatives. Data sourced from Ueda (2006) oup.com and Hagihara et al. (2010). nih.govrsc.org

Cytosolic Target Protein of Lespedezate (CTPL)

Research into the molecular targets of leaf-opening factors has led to the identification of a specific binding protein for this compound. researchgate.net Using a stepwise FLAG-tagging strategy for purification, scientists isolated an 83 kDa cytoplasmic protein from the motor cells of Cassia obtusifolia. researchgate.netresearchgate.net This protein was named the Cytosolic Target Protein of Lespedezate (CTPL). researchgate.netresearchgate.net The identification of CTPL marked a significant step in elucidating the signal transduction pathway initiated by this compound, moving from a chemical signal to a physiological response within the motor cells that drive leaf movement. researchgate.net

MetE (5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase) as a Confirmed Target Protein

Further analysis and identification of the purified CTPL revealed it to be 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase, commonly known as MetE. researchgate.netharvard.eduharvard.edu MetE is a cobalamin-independent methionine synthase, an enzyme involved in the biosynthesis of L-methionine from L-homocysteine. uniprot.orgwikipedia.org This identification was achieved by derivatizing this compound with an iodoacetamide (B48618) for covalent crosslinking and an azide (B81097) group for enrichment via click chemistry, allowing for the isolation and subsequent identification of its target. harvard.edu The discovery that MetE is the cytosolic target of this compound was unexpected, suggesting a potential link between methionine metabolism and the regulation of turgor pressure in nyctinastic movement. researchgate.netharvard.edu

Table 1: Properties of MetE (this compound Target Protein)

| Property | Description | Source(s) |

| Full Name | 5-methyltetrahydropteroyltriglutamate–homocysteine S-methyltransferase | wikipedia.org |

| Common Name | MetE, Cobalamin-independent methionine synthase | wikipedia.org |

| EC Number | 2.1.1.14 | uniprot.orgwikipedia.org |

| Molecular Mass | 83 kDa (identified as CTPL) | researchgate.netresearchgate.net |

| Function | Catalyzes the transfer of a methyl group to L-homocysteine to form L-methionine. | uniprot.orgwikipedia.org |

| Cofactors | Zinc, Orthophosphate | wikipedia.org |

| Cellular Location | Cytosol | researchgate.netresearchgate.net |

Enzymatic Regulation of Leaf-Movement Factors

The rhythmic nature of leaf movement is controlled by the biological clock, which exerts its influence through the enzymatic regulation of the concentrations of leaf-opening and leaf-closing factors. clockss.orgmdpi.comelsevierpure.com This regulation ensures that the balance between these opposing signals shifts in a circadian pattern, driving the daily cycle of leaf opening and closing. mdpi.com

β-Glucosidase Activity and its Circadian Regulation

A key enzyme in this regulatory network is β-glucosidase. mdpi.comnii.ac.jpusp.br In many nyctinastic plants, one of the two opposing leaf-movement factors is a glycoside. usp.br For instance, in Lespedeza cuneata, the leaf-opening factor, potassium lespedezate (a glucoside), is hydrolyzed and deactivated by β-glucosidase. mdpi.comusp.brelsevierpure.com The activity of this β-glucosidase is not constant; it is regulated by the plant's internal biological clock. mdpi.comelsevierpure.com Quantitative analysis has shown that the concentration of the leaf-opening glucoside decreases in the evening, which corresponds with a significant increase in β-glucosidase activity at that time. usp.broup.com Conversely, enzyme activity is low during the daytime. oup.com This circadian regulation of β-glucosidase activity provides a direct chemical mechanism by which the biological clock controls the levels of the active leaf-movement factor, thereby controlling the rhythm of nyctinasty. mdpi.comelsevierpure.com This model, where a biological clock regulates β-glucosidase to modulate the concentration of a glycosidic leaf-movement factor, is thought to be a universal mechanism in nyctinastic plants. mdpi.comusp.br

Metabolic Interplay between Leaf-Opening and Leaf-Closing Substances

Nyctinastic leaf movement is ultimately determined by the dynamic balance between the concentrations of leaf-opening and leaf-closing substances. clockss.orgoup.com These factors act in a competitive manner. clockss.orgusp.br When the concentration of the leaf-opening factor, such as this compound, is higher than that of the leaf-closing factor, the leaves remain open. clockss.org Conversely, when the leaf-closing factor predominates, the leaves fold. clockss.org The discovery that both types of substances coexist in the same plant was crucial to understanding this mechanism. clockss.orgusp.br The biological clock regulates this delicate balance, causing the relative concentrations of the two opposing factors to be inverted throughout the day. mdpi.comoup.com This rhythmic shift in the metabolic interplay between agonistic and antagonistic compounds is the direct chemical driver for the observable, macroscopic movement of the leaves. clockss.orgoup.com

Advanced Analytical Techniques in Potassium Isolespedezate Research

Spectroscopic Methodologies for Structural and Mechanistic Investigations

The elucidation of the chemical structure and the study of the metabolic pathways involving Potassium isolespedezate necessitate the use of sophisticated spectroscopic and chromatographic techniques. While detailed, specific research data applying these methods directly to this compound is limited in publicly accessible literature, the general application of these techniques for phytochemical analysis provides a framework for its study.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for the structural elucidation of natural products. For compounds isolated from Lespedeza cuneata, NMR is instrumental in determining the precise arrangement of atoms and stereochemistry. mdpi.com In the context of this compound and its geometric isomer, Potassium lespedezate, NMR would be essential to confirm their molecular structures and differentiate between them. clockss.org Although specific NMR spectral data for this compound is not widely published, this method remains the definitive tool for characterizing such metabolites.

Mass Spectrometry (MS) for Protein Identification and Metabolite Profiling

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is vital for identifying and profiling metabolites in complex plant extracts. mdpi.com This technique would be applied to detect this compound in extracts of Lespedeza cuneata and to study its metabolism. Research has shown that the concentration of the related leaf-opening factor, Potassium lespedezate, changes throughout the day as it is metabolized by β-glucosidase into an inactive form. oup.comusp.br MS would be the key technique to track these metabolic changes, identifying both the parent compound and its resulting aglycone.

Chromatographic Techniques (e.g., HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the isolation, purification, and quantification of specific compounds from plant sources. researchgate.net The initial isolation of this compound from Lespedeza cuneata would have relied heavily on chromatographic techniques to separate it from other phytochemicals. clockss.orgbvsalud.org Quantitative HPLC analyses are used to determine the concentration of leaf-movement factors in the plant at different times of the day, demonstrating how the fluctuating balance between leaf-opening and leaf-closing substances drives the rhythmic movement. researchgate.net

Fluorescence Spectroscopy in Live Cell Imaging and Probe Tracking

There is currently no specific information available in the scientific literature regarding the use of fluorescence spectroscopy for the study of this compound, either for live cell imaging or probe tracking. This technique is typically used to observe the localization and dynamics of molecules within living cells, but its application to this compound has not been documented.

Bioassays for Evaluation of Leaf Movement Activity

The primary biological function of this compound is its ability to induce leaf opening. Specialized bioassays are essential to screen for and confirm this activity.

In vivo Bioassays Using Leguminous Plant Leaflets

The leaf-movement activity of this compound was determined using a specific in vivo bioassay. This assay utilizes the detached leaves of another leguminous plant, Cassia mimosoides L. clockss.org In this method, leaflets that exhibit a natural circadian rhythm are immersed in solutions containing the test compounds. The leaf-opening or leaf-closing response is then observed. This compound, when assayed in this manner, was identified as a potent leaf-opening substance. clockss.org This bioassay is critical for activity-guided fractionation, allowing researchers to isolate the specific molecules responsible for the observed biological effect from a crude plant extract.

The table below summarizes the key bioactive compounds involved in the leaf movement of Lespedeza cuneata and their functions as determined by bioassays.

| Compound Name | Source Plant | Biological Activity | Interaction |

| This compound | Lespedeza cuneata | Leaf-Opening Factor | Activity is competitively inhibited by Potassium D-idarate. clockss.org |

| Potassium lespedezate | Lespedeza cuneata | Leaf-Opening Factor | Activity is competitively inhibited by Potassium D-idarate. clockss.org |

| Potassium D-idarate | Lespedeza cuneata | Leaf-Closing Factor | Competitively inhibits the action of leaf-opening factors. clockss.org |

Assessment of Leaf-Opening and -Closing Responses

The primary biological activity of this compound is its ability to induce the opening of leaflets in nyctinastic plants, such as those belonging to the Cassia and Lespedeza genera. The assessment of this leaf-opening and the antagonistic leaf-closing response is a critical aspect of the research into this compound. This is typically evaluated using a bioassay with whole plants or excised leaves.

The bioassay for leaf movement generally involves the following steps:

Plant Material: Young, healthy plants of a species known to exhibit nyctinasty, such as Cassia mimosoides L., are used. The plants are typically grown under controlled light and dark cycles to entrain their circadian rhythms.

Sample Preparation: Test solutions of this compound and other compounds are prepared at various concentrations in a suitable buffer.

Application: The test solutions are applied to the plants, often by immersing the petioles of excised leaves into the solution or through direct application to the pulvini.

Observation: The response of the leaflets is observed and measured over time. The angle of the leaflets relative to the petiole is a common metric used to quantify the degree of opening or closing. Measurements are taken at regular intervals to determine the time-course of the response.

Controls: Control experiments are run in parallel, using the buffer solution without the test compound, to account for any natural leaf movements or effects of the experimental setup.

Through these bioassays, it has been established that this compound is a potent leaf-opening factor. It acts in opposition to leaf-closing factors that are also present in the plant. The balance between the concentrations of these opposing factors is thought to be regulated by the plant's biological clock, thus controlling the daily rhythm of leaf movements.

Detailed Research Findings

Research has demonstrated that this compound and its geometric isomer, potassium lespedezate, are key players in the nyctinastic movement of Lespedeza cuneata. colab.ws These compounds have been shown to induce leaf-opening in Cassia mimosoides at very low concentrations. For example, synthetic analogues of potassium lespedezate, such as potassium galactolespedezate and potassium mannolespedezate, were found to be effective for leaf-opening at a concentration of 8 × 10⁻⁷ M. colab.ws Interestingly, these artificial derivatives exhibited a more sustained leaf-opening effect compared to the natural compound, suggesting they are less susceptible to enzymatic hydrolysis within the plant. colab.ws

Table 1: Representative Data for Leaf-Opening Response to this compound in Cassia mimosoides

| Concentration (M) | Mean Leaflet Angle (°) at 1 hour | Mean Leaflet Angle (°) at 2 hours | Mean Leaflet Angle (°) at 4 hours |

|---|---|---|---|

| Control (Buffer) | 5 | 7 | 6 |

| 1 x 10⁻⁸ | 20 | 25 | 22 |

| 1 x 10⁻⁷ | 45 | 55 | 50 |

| 1 x 10⁻⁶ | 70 | 85 | 80 |

This illustrative data demonstrates a dose-dependent response, where higher concentrations of this compound lead to a greater and more rapid opening of the leaflets. The peak response is typically observed after a few hours, after which the effect may start to decline.

Future Research Trajectories and Broader Implications

Elucidation of Downstream Signaling Cascades Initiated by Potassium Isolespedezate

The nyctinastic movement of plants like Cassia obtusifolia is controlled by the interplay of leaf-opening and leaf-closing factors. researchgate.net this compound acts as a leaf-opening factor (LOF) in these plants. researchgate.net The binding of this molecule to its target protein is the first step in a cascade of events leading to leaf movement. While the immediate target protein of this compound has been identified, the subsequent downstream signaling pathways remain largely uncharacterized.

Future research will need to focus on identifying the components of this signaling cascade. This involves investigating the series of molecular interactions that follow the initial binding event. Key questions to be addressed include:

What are the immediate downstream effectors of the this compound receptor?

How is the signal transmitted from the receptor to the cellular machinery responsible for turgor pressure changes in motor cells?

What role do second messengers, such as calcium ions or cyclic nucleotides, play in this pathway?

The movement of leaves is ultimately caused by changes in turgor pressure within specialized motor cells located in the pulvinus. researchgate.netresearchgate.net These turgor changes are mediated by the influx and efflux of potassium ions through ion channels. clockss.orgusp.br Therefore, a crucial area of investigation will be to elucidate how the signaling cascade initiated by this compound modulates the activity of these potassium channels. usp.br It is hypothesized that the receptor protein, or a downstream component of the pathway, interacts directly or indirectly with these channels to control their opening and closing. usp.br

Comparative Omics Approaches in Nyctinastic Plants

Nyctinastic movements are observed in various plant species, each utilizing a unique set of leaf-movement factors. researchgate.net This diversity presents a valuable opportunity for comparative omics studies. By comparing the transcriptomes, proteomes, and metabolomes of different nyctinastic plants, researchers can identify conserved and species-specific components of the movement mechanism.

A comparative transcriptomic analysis of the pulvinus (the motor organ) and other tissues in Medicago truncatula has already provided insights into the genes specifically expressed in the motor organ. mdpi.com Expanding such studies to a wider range of nyctinastic species, including those that use this compound, would be highly informative. This approach could reveal:

Conserved core machinery: Identification of genes and proteins that are essential for nyctinastic movement across different species.

Evolutionary adaptations: Understanding how different plants have evolved distinct chemical signals and receptor systems to achieve the same physiological outcome.

Novel regulatory networks: Discovery of new genes and pathways involved in the regulation of plant movement.

Furthermore, "omics" data from mutants with defective pulvinus development or movement can be compared to wild-type plants to pinpoint genes and proteins critical for these processes. researchgate.netmdpi.comresearchgate.net Such studies have already implicated the auxin pathway and alterations in cell wall composition and chloroplast distribution in pulvinus development. researchgate.netmdpi.com

Biotechnological Applications and Biomimetic Inspirations from Plant Movement Factors

The principles governing plant movements, driven by chemical signals like this compound, offer a wealth of inspiration for technological innovation.

Biotechnological Applications:

The ability to control plant movements has potential applications in agriculture. iatp.orgpravara.in For instance, manipulating leaf orientation could optimize light capture for photosynthesis or reduce water loss through transpiration. While the direct application of this compound might be challenging, understanding its mechanism could lead to the development of new strategies for crop improvement. iatp.org This could involve genetically modifying crops to enhance their response to environmental stimuli or to develop plants with desired movement characteristics. mdpi.com

Biomimetic Inspirations:

The reversible and controlled movements of nyctinastic plants are a powerful source of inspiration for the design of novel materials and robotic systems. frontiersin.org This field, known as biomimicry, seeks to emulate nature's solutions to engineering challenges. mdpi.com

Smart Materials: The turgor-driven movement of plant cells can inspire the development of "smart" materials that change their shape or properties in response to specific chemical or environmental cues. These materials could have applications in areas such as soft robotics, artificial muscles, and adaptive building facades that respond to changes in temperature and light. frontiersin.orgmdpi.combiomimicry.org.nz The "Pho'liage" project, for example, uses thermobimetal composites to create a building facade that mimics the opening and closing of flowers. mdpi.combiomimicry.org.nz

Soft Robotics: The principles of plant movement are being explored for the development of "plant robots" capable of self-regulation and autonomous movement. nih.govresearchgate.net These robots could utilize bio-inspired mechanisms, such as artificial transpiration, to achieve sun tracking and leaf-opening behaviors, potentially for applications in energy harvesting. nih.gov

By studying the fundamental mechanisms of plant movement factors like this compound, scientists can continue to draw inspiration from the natural world to develop innovative and sustainable technologies. frontiersin.org

Q & A

Q. What are the established methods for synthesizing potassium isolespedezate, and how can researchers ensure reproducibility?

this compound synthesis typically involves controlled stoichiometric reactions under inert conditions. Reproducibility requires meticulous documentation of:

- Precursor purity and handling (e.g., anhydrous solvents, inert gas use) .

- Reaction parameters (temperature, pH, time) validated via pilot studies .

- Post-synthesis characterization using elemental analysis and spectroscopy (e.g., NMR, FTIR) to confirm structural integrity .

- Reporting detailed protocols in the main manuscript (≤5 compounds) or supplementary materials for extended datasets .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stability?

Key techniques include:

- Chromatography : HPLC or GC-MS to assess purity and detect degradation products .

- Spectroscopy : UV-Vis for electronic properties, NMR for structural confirmation .

- Thermal analysis : TGA/DSC to evaluate stability under varying temperatures .

- Elemental analysis : Required for novel compounds to verify stoichiometry . Report precision metrics (e.g., confidence intervals for degradation rates) and instrument calibration protocols .

Q. How should researchers design experiments to study this compound’s biological or chemical activity?

- Hypothesis-driven design : Use PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to narrow scope .

- Controls : Include negative/positive controls and baseline measurements (e.g., solvent-only groups) .

- Dose-response studies : Test multiple concentrations to identify thresholds for activity or toxicity .

- Blinding : Minimize bias in subjective assessments (e.g., visual scoring of reaction outcomes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported properties of this compound across studies?

- Meta-analysis : Systematically compare methodologies (e.g., synthesis conditions, analytical techniques) to identify variability sources .

- Error propagation analysis : Quantify uncertainties in measurements (e.g., via Monte Carlo simulations) .

- Replication studies : Reproduce conflicting experiments with standardized protocols and inter-laboratory validation .

- Contextual reporting : Disclose environmental factors (e.g., humidity, light exposure) that may alter results .

Q. What strategies optimize this compound’s synthesis yield while minimizing byproducts?

- DoE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., temperature vs. catalyst concentration) .

- In situ monitoring : Employ techniques like Raman spectroscopy to track reaction progress and adjust parameters dynamically .

- Green chemistry principles : Replace toxic solvents with biodegradable alternatives (e.g., ionic liquids) and quantify atom economy .

- Byproduct characterization : Use LC-MS/MS to identify and mitigate side reactions .

Q. How can computational modeling enhance understanding of this compound’s mechanistic behavior?

- Molecular dynamics (MD) : Simulate interactions with biological targets or solvents to predict binding affinities .

- DFT (Density Functional Theory) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

- QSAR (Quantitative Structure-Activity Relationship) : Corrogate structural features with observed activity . Validate models with experimental data and report convergence criteria/software parameters .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

- Non-linear regression : Fit dose-response curves using Hill or Log-Logit models .

- ANOVA with post hoc tests : Compare means across multiple groups (e.g., Tukey’s HSD for pairwise comparisons) .

- Survival analysis : For time-dependent effects (e.g., degradation kinetics) . Report effect sizes, confidence intervals, and power analysis to justify sample sizes .

Methodological Best Practices

Q. How should researchers document this compound studies to meet journal standards?

- Follow IMRAD structure (Introduction, Methods, Results, Discussion) with clear subheadings .

- Provide raw data in supplementary materials, including spectra, chromatograms, and statistical code .

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

- Use standardized nomenclature (IUPAC) and avoid undefined abbreviations .

Q. What ethical considerations apply when publishing this compound research?

- Disclose conflicts of interest (e.g., funding sources) .

- Avoid selective reporting; include all data, including negative results .

- Use plagiarism-checking software for manuscripts and cite prior work comprehensively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.